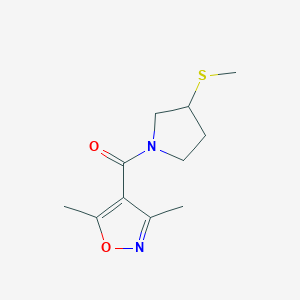

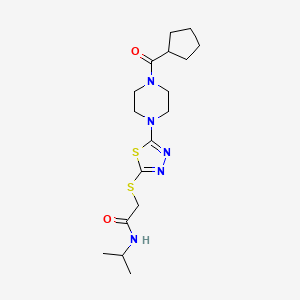

(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

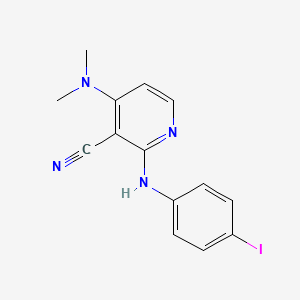

“(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32. It has been studied in the context of cancer therapy, particularly as a potential inhibitor of BRD4 .

Synthesis Analysis

The synthesis of this compound has been described in the context of creating a series of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . Among these derivatives, a compound named DDT26 was found to exhibit potent inhibitory activity against BRD4 .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3,5-dimethylisoxazol-4-yl group and a 3-(methylthio)pyrrolidin-1-yl group. Further analysis of the molecular structure would require more specific data or computational modeling .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is associated with research in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and intermediates with potential pharmaceutical applications. Its structural features allow for its involvement in a variety of chemical reactions, contributing to the synthesis of complex organic molecules.

One study demonstrates the synthesis of dimethyl sulfomycinamate, a compound derived from the sulfomycin family of thiopeptide antibiotics, showcasing the compound's role in multistep organic synthesis processes. This research highlights the compound's utility in synthesizing biologically active molecules with potential antimicrobial properties (Bagley et al., 2005).

Furthermore, the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of the product, indicating the compound's involvement in complex chemical transformations and its significance in elucidating reaction mechanisms (Srikrishna et al., 2010).

Antimicrobial and Anticancer Research

Research also explores the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. This suggests the potential application of the compound in developing new antimicrobial agents, with studies showing good antibacterial and antifungal activity attributed to the presence of heterocyclic rings (Hublikar et al., 2019).

Another aspect of its application is in the field of anticancer research, where derivatives containing oxazole, pyrazoline, and pyridine were synthesized and studied for their anticancer activity against a panel of 60 cancer cell lines. The results indicate the compound's relevance in the search for new therapeutic agents with potential anticancer properties (Katariya et al., 2021).

Structural and Computational Chemistry

Research involving structural and computational analysis, such as density functional theory (DFT) studies and X-ray diffraction, has been conducted on related compounds. These studies provide insights into the molecular structure, electrostatic potential, and physicochemical properties, underpinning the compound's role in advancing the understanding of molecular interactions and chemical reactivity (Huang et al., 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential as a BRD4 inhibitor, given the promising results obtained with its derivative DDT26 . Additionally, the development of novel therapeutic agents with different mechanisms of action could be a significant area of focus, given the challenges associated with traditional chemotherapy .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVUVFIMCIBEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2606615.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone](/img/structure/B2606619.png)